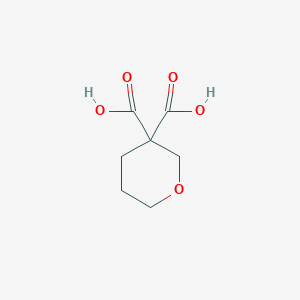![molecular formula C11H12S2 B12099113 2,2'-Methylenebis[5-methylthiophene] CAS No. 4218-22-8](/img/structure/B12099113.png)
2,2'-Methylenebis[5-methylthiophene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[5-methylthiophene] is an organic compound with the molecular formula C({11})H({12})S(_{2}) It consists of two 5-methylthiophene rings connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-methylthiophene] typically involves the reaction of 5-methylthiophene with formaldehyde under acidic conditions. The general reaction can be represented as follows:
2C5H4S-CH3+CH2O→C11H12S2+H2O
In this reaction, 5-methylthiophene reacts with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product along with water as a byproduct.
Industrial Production Methods
On an industrial scale, the production of 2,2’-Methylenebis[5-methylthiophene] can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[5-methylthiophene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitrating agents can introduce nitro groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or nitrated derivatives of 2,2’-Methylenebis[5-methylthiophene].
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,2’-Methylenebis[5-methylthiophene] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
While direct biological applications are limited, derivatives of this compound may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
Industry
In industry, 2,2’-Methylenebis[5-methylthiophene] is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conductive properties.
Wirkmechanismus
The mechanism by which 2,2’-Methylenebis[5-methylthiophene] exerts its effects depends on the specific application. In organic electronics, its conductive properties arise from the delocalized π-electrons in the thiophene rings, which facilitate charge transport. In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, which is determined by its structural features and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis[thiophene]: Similar structure but without the methyl groups.
2,2’-Methylenebis[3-methylthiophene]: Methyl groups positioned differently on the thiophene rings.
2,2’-Methylenebis[furan]: Oxygen atoms replace sulfur atoms in the rings.
Uniqueness
2,2’-Methylenebis[5-methylthiophene] is unique due to the presence of methyl groups at the 5-position of the thiophene rings, which can influence its reactivity and physical properties. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from other methylenebis derivatives.
Eigenschaften
CAS-Nummer |
4218-22-8 |
|---|---|
Molekularformel |
C11H12S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
2-methyl-5-[(5-methylthiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C11H12S2/c1-8-3-5-10(12-8)7-11-6-4-9(2)13-11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
HJTSBOCFVPUMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)CC2=CC=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)



![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)

![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)






